molecular formula C18H16ClN3O2 B2988823 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 880794-93-4

2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2988823
CAS No.: 880794-93-4
M. Wt: 341.8
InChI Key: ABONZUVKEHVMFO-UHFFFAOYSA-N
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Description

2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H16ClN3O2 and its molecular weight is 341.8. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

The exact mode of action of this compound is currently unknown. This can result in changes to the biochemical pathways within the cell .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, similar compounds have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis .

Pharmacokinetics

Similar compounds have been found to have good bioavailability, suggesting that this compound may also be well-absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have been found to have antiviral, anti-inflammatory, and anticancer properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be enhanced or inhibited by the presence of certain ions or molecules in the body .

Biological Activity

The compound 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano-pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C17H16ClN3O\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_3\text{O}

This structure features a pyrano-pyridine core with various functional groups that contribute to its biological properties.

Anticancer Activity

Research indicates that compounds within the pyrano-pyridine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives similar to the compound showed IC50 values ranging from 5 to 20 μM against human cancer cell lines, including breast and colon cancers . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A study reported that derivatives demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, with IC50 values suggesting effective suppression of COX-1 and COX-2 activity. For example, certain analogs showed IC50 values of approximately 30 μM against COX-2, indicating potential use in treating inflammatory conditions .

Antimicrobial Activity

Pyrano-pyridine derivatives have been noted for their antibacterial and antifungal activities. Studies have shown that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents. For instance, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 μg/mL against Gram-positive bacteria .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances the compound's potency against cancer cells.
  • Pyrano-Pyridine Core : The fused ring system is crucial for maintaining biological activity and facilitating interactions with biological targets.
  • Functional Groups : The amino and carbonitrile groups play significant roles in modulating activity and enhancing solubility.

Case Study 1: Cytotoxicity Evaluation

In a controlled study, various derivatives were synthesized and tested for cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated that compounds with specific substitutions on the pyridine ring exhibited enhanced cytotoxicity compared to unsubstituted analogs .

Case Study 2: Anti-inflammatory Testing

A series of compounds were evaluated using an in vivo model of inflammation. The results showed that certain derivatives significantly reduced paw edema in rats, comparable to standard anti-inflammatory drugs like indomethacin .

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-3-22-10(2)8-14-16(18(22)23)15(13(9-20)17(21)24-14)11-4-6-12(19)7-5-11/h4-8,15H,3,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABONZUVKEHVMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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